1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione
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Overview
Description
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione is a complex organic compound that features a bipiperidine core with methoxy and phenyl substituents
Preparation Methods
The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Methoxylation: Introduction of the methoxy group is achieved through nucleophilic substitution reactions.
Phenylation: The phenyl group is introduced via electrophilic aromatic substitution.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups under appropriate conditions
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural properties make it a candidate for studying receptor-ligand interactions.
Industry: Used in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .
Comparison with Similar Compounds
Similar compounds to 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione include:
4-Methoxy-1,4’-bipiperidine: Shares the bipiperidine core but lacks the phenylpentane-dione structure.
4-Methoxyamphetamine: Contains a methoxy group but differs significantly in its core structure and biological activity.
Viologens: These compounds have similar redox properties but differ in their structural framework
The uniqueness of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-27-20-12-16-23(17-13-20)19-10-14-24(15-11-19)22(26)9-5-8-21(25)18-6-3-2-4-7-18/h2-4,6-7,19-20H,5,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKYFODITYJNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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